molecular formula C22H22N4O2 B338318 N-{3-[2-(1-azepanyl)-4,5-dicyanophenoxy]phenyl}acetamide

N-{3-[2-(1-azepanyl)-4,5-dicyanophenoxy]phenyl}acetamide

Cat. No. B338318
M. Wt: 374.4 g/mol
InChI Key: AVDKNUNMNZNUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[2-(1-azepanyl)-4,5-dicyanophenoxy]phenyl]acetamide is an aromatic ether.

Scientific Research Applications

Synthesis and Characterization in Metallophthalocyanines

N-{3-[2-(1-Azepanyl)-4,5-Dicyanophenoxy]phenyl}acetamide was used in the synthesis of zinc(II) Phthalocyanine and magnesium (II) and nickel (II) phthalocyanines. These metallo-phthalocyanines, noted for their increased solubility compared to unsubstituted phthalocyanines, were soluble in various solvents including dimethyl formamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Their structures were confirmed by elemental analyses, IR, 1 H NMR, and UV–vis spectra (Ağırtaş & İzgi, 2009).

Application in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative of N-{3-[2-(1-Azepanyl)-4,5-Dicyanophenoxy]phenyl}acetamide, is an intermediate in the synthesis of antimalarial drugs. Research focused on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using various acyl donors and catalytic processes. This study sheds light on the potential of N-{3-[2-(1-Azepanyl)-4,5-Dicyanophenoxy]phenyl}acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Properties

Derivatives of N-{3-[2-(1-Azepanyl)-4,5-Dicyanophenoxy]phenyl}acetamide were evaluated for their potential anticancer, anti-inflammatory, and analgesic properties. One study developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing that compounds with halogens on the aromatic ring demonstrated significant anticancer and anti-inflammatory activity. This research highlights the therapeutic potential of these compounds (Rani, Pal, Hegde, & Hashim, 2014).

Green Synthesis Applications

N-(3-Amino-4-methoxyphenyl)acetamide, another derivative, is important for azo disperse dye production. A study explored its production through a novel catalytic hydrogenation method, indicating the potential for green chemistry applications. This research suggests the utility of these derivatives in environmentally friendly manufacturing processes (Qun-feng, 2008).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using derivatives of N-{3-[2-(1-Azepanyl)-4,5-Dicyanophenoxy]phenyl}acetamide. Studies have reported the successful synthesis and characterization of various novel compounds, indicating the broad utility of this chemical in creating new materials with potential applications in various fields (Man-li, 2008).

properties

Product Name

N-{3-[2-(1-azepanyl)-4,5-dicyanophenoxy]phenyl}acetamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-[2-(azepan-1-yl)-4,5-dicyanophenoxy]phenyl]acetamide

InChI

InChI=1S/C22H22N4O2/c1-16(27)25-19-7-6-8-20(13-19)28-22-12-18(15-24)17(14-23)11-21(22)26-9-4-2-3-5-10-26/h6-8,11-13H,2-5,9-10H2,1H3,(H,25,27)

InChI Key

AVDKNUNMNZNUPV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3CCCCCC3

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3CCCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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